

# 4-biphenylmethanol CAS number and spectral data

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An In-depth Technical Guide to **4-Biphenylmethanol**: CAS Number, Spectral Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **4-biphenylmethanol** (CAS No. 3597-91-9), a biphenyl derivative with applications in chemical synthesis and pharmaceutical research.[1] This document details its chemical identity, physical properties, and provides an extensive compilation of its spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of **4-biphenylmethanol**, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

# **Chemical and Physical Properties**

**4-Biphenylmethanol**, also known as 4-phenylbenzyl alcohol, is a white to off-white crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.[1][2]



Property	Value	Reference
CAS Number	3597-91-9	[1][3][4][5]
Molecular Formula	C13H12O	[1][3]
Molecular Weight	184.23 g/mol	[3][6]
Melting Point	96-100 °C	[2][4]
Boiling Point	184 °C at 11 mmHg	[4]
Appearance	Beige crystalline powder	[1]
Solubility	Acetone: 25 mg/mL	[1][2]

# **Spectral Data**

The following tables summarize the key spectral data for **4-biphenylmethanol**, providing a spectroscopic fingerprint for its identification and characterization.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Solvent
7.65-7.54	m	3H	Aromatic protons	CDCl <sub>3</sub>
7.51-7.28	m	6H	Aromatic protons	CDCl <sub>3</sub>
4.75	d	2H	-CH <sub>2</sub> -	CDCl <sub>3</sub>
1.69	bs	1H	-OH	CDCl <sub>3</sub>

Reference:[7]

<sup>13</sup>C NMR Spectral Data



Chemical Shift (δ, ppm)	Assignment	Solvent
140.6	Aromatic C	CDCl₃
140.2	Aromatic C	CDCl₃
139.8	Aromatic C	CDCl₃
128.6	Aromatic CH	CDCl₃
127.3	Aromatic CH	CDCl₃
127.2	Aromatic CH	CDCl₃
127.0	Aromatic CH	CDCl₃
126.9	Aromatic CH	CDCl <sub>3</sub>
64.6	-CH <sub>2</sub> -	CDCl <sub>3</sub>

Reference:[7]

# Infrared (IR) Spectroscopy

The IR spectrum of **4-biphenylmethanol** is characterized by the vibrational modes of its hydroxyl group and the biphenyl framework.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3300-3400	O-H stretch	Alcohol
~3000-3100	C-H stretch	Aromatic
~1600, ~1480, ~1450	C=C stretch	Aromatic ring
~1010-1050	C-O stretch	Primary alcohol

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

# Mass Spectrometry (MS)



Mass spectrometry data confirms the molecular weight of **4-biphenylmethanol**.

m/z	Relative Intensity (%)	Assignment
184	100	[M] <sup>+</sup> (Molecular ion)
155	~57	[M-CHO]+
183	~21	[M-H]+
152	~21	[M-H <sub>2</sub> O-H] <sup>+</sup>
77	~18	[C <sub>6</sub> H <sub>5</sub> ]+

Reference:[6]

# **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis and spectral analysis of **4-biphenylmethanol**.

# **Synthesis of 4-Biphenylmethanol**

A common method for the synthesis of **4-biphenylmethanol** involves the reaction of biphenyl with paraformaldehyde.

#### Materials:

- Biphenyl
- Paraformaldehyde
- · Phosphoric acid
- Concentrated hydrochloric acid
- Catalyst (as specified in the referenced patent)
- Organic solvent for recrystallization (e.g., ethanol/water)

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#### Procedure:

- Combine biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and the catalyst in a reaction vessel.
- Heat the mixture to 100-120 °C and allow it to react for 2-48 hours in a closed system.
- After the reaction is complete, cool the mixture, which will separate into an aqueous and an organic layer.
- Remove the aqueous layer. Add water to the organic layer and reflux for 8-48 hours.
- Cool the mixture and filter to obtain the crude product.
- Recrystallize the crude product from a suitable organic solvent to yield pure 4biphenylmethanol.[1]

## **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR Analysis

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of dry 4-biphenylmethanol.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

- ¹H NMR:
  - Observe frequency: 400 MHz
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds



Pulse angle: 45°

13C NMR:

Observe frequency: 100 MHz

Number of scans: 1024-4096 (or more for dilute samples)

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm for <sup>1</sup>H, δ 77.16 ppm for <sup>13</sup>C; DMSO-d<sub>6</sub>: δ 2.50 ppm for <sup>1</sup>H, δ 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum and assign the chemical shifts.

# **FTIR Spectroscopy**

Attenuated Total Reflectance (ATR)-FTIR Analysis

#### Procedure:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
  it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **4-biphenylmethanol** onto the center of the ATR crystal.
- Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.



- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm<sup>-1</sup> are sufficient.
- After data collection, clean the ATR crystal thoroughly.

# **Mass Spectrometry**

Electron Ionization Mass Spectrometry (EI-MS) Analysis

#### Sample Preparation:

- Dissolve a small amount of **4-biphenylmethanol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- If necessary, dilute the sample further to a final concentration of about 10 μg/mL.

Instrument Parameters (Typical for GC-MS with EI source):

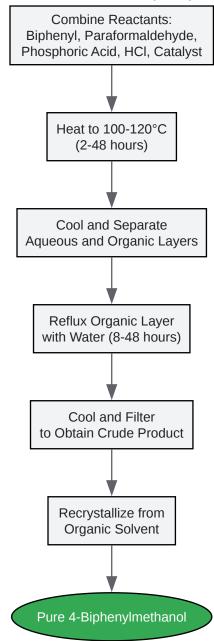
- Ionization mode: Electron Ionization (EI)
- Electron energy: 70 eV
- Mass range: m/z 50-500
- GC Column: A non-polar column (e.g., DB-5ms) is suitable.
- Temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

## **Visualized Workflows**

The following diagrams illustrate the experimental and analytical workflows for **4-biphenylmethanol**.



#### Synthesis Workflow for 4-Biphenylmethanol





# Analytical Workflow for 4-Biphenylmethanol Characterization 4-Biphenylmethanol Sample Spectroscopic Analysis FTIR Spectroscopy Data Analysis and Structure Confirmation Technical Report

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